![molecular formula C9H9N3O3S B1287248 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1016764-70-7](/img/structure/B1287248.png)
5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine, also known as MSOX, is a heterocyclic compound used in scientific research to study biochemical and physiological effects. MSOX is a sulfonamide derivative of 1,3,4-oxadiazol-2-amine, which is a five-membered heterocyclic ring compound. MSOX has been studied in various scientific applications, including drug development, biochemistry, and pharmacology.
科学的研究の応用
Antifungal Activity
Research on the derivatives of 1,3,4-oxadiazole, including those similar to "5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine," indicates promising antifungal properties against human pathogenic fungal strains such as Candida albicans and Aspergillus niger. These compounds have been synthesized and shown to exhibit significant antifungal activity, which suggests their potential use in developing antifungal drugs (Nimbalkar et al., 2016).
Biological Screening for Antimicrobial and Anticancer Activities
Another study focused on synthesizing and characterizing derivatives of 1,3,4-oxadiazol-2-amines with the aim to screen them for biological activities, including antimicrobial and anticancer properties. These compounds were synthesized starting from carbazole and exhibited significant antibacterial, antifungal, and anticancer activities, particularly against the Human Breast Cancer Cell Line MCF7 (Sharma et al., 2014).
Antioxidant and Anti-inflammatory Activities
A study on 5-(styrylsulfonylmethyl)-1,3,4-oxadiazol-2-amine derivatives revealed that these compounds display significant antioxidant activity, surpassing that of standard antioxidants like Ascorbic acid. Furthermore, some derivatives also showed promising anti-inflammatory activity, indicating their potential for therapeutic use in oxidative stress and inflammation-related conditions (Sravya et al., 2019).
Antibacterial Activity Against Rice Bacterial Leaf Blight
Sulfone derivatives containing 1,3,4-oxadiazole moieties, akin to the compound , have shown effective antibacterial activities against Xanthomonas oryzae pv. oryzae, the pathogen responsible for rice bacterial leaf blight. These compounds not only effectively reduced the disease in plants but also stimulated an increase in plant defense enzymes, showcasing their potential as agricultural antibacterial agents (Shi et al., 2015).
作用機序
Target of Action
A similar compound,(3R,4S)-1-{6-[3-(METHYLSULFONYL)PHENYL]PYRIMIDIN-4-YL}-4-(2,4,5-TRIFLUOROPHENYL)PYRROLIDIN-3-AMINE, targets Dipeptidyl peptidase 4 .
Biochemical Pathways
A similar compound was found to inhibitPLK4 , a serine/threonine protein kinase involved in regulating cell mitosis and centriole duplication . This suggests that 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine might also affect similar pathways.
Pharmacokinetics
A similar compound was found to havemeager in vitro intrinsic clearance, moderate plasma-protein binding, and acceptable permeability . This compound also displayed sustained exposure and high oral bioavailability in mice .
Result of Action
A similar compound was found to have potent antimalarial activity . This suggests that this compound might also have similar effects.
生化学分析
Biochemical Properties
5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to arrest cell division in the S/G2 phase by inhibiting Polo-like kinase 4 (PLK4), which is crucial for cell mitosis and centriole duplication . This inhibition can lead to changes in the expression of downstream signaling pathway proteins regulated by PLK4, affecting cellular processes such as proliferation and migration.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with PLK4 results in the inhibition of this kinase, thereby affecting cell cycle progression . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to exhibit sustained stability in plasma and moderate stability in liver microsomes . Over time, the compound’s effects on cellular function may change, with potential long-term impacts on cell viability and proliferation.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, in studies involving breast cancer cell lines, the compound showed significant inhibition of cell proliferation at specific concentrations . The threshold for toxicity and adverse effects at higher doses needs to be carefully evaluated.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and the levels of metabolites produced can be influenced by its interactions with these enzymes . Understanding these pathways is crucial for determining the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . The distribution pattern can influence the compound’s efficacy and toxicity.
Subcellular Localization
This compound is localized in various subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific organelles, such as the nucleus or mitochondria . This localization is essential for understanding the compound’s mechanism of action and potential therapeutic effects.
特性
IUPAC Name |
5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c1-16(13,14)7-4-2-3-6(5-7)8-11-12-9(10)15-8/h2-5H,1H3,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYSHEKWLUMFIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592485 |
Source


|
| Record name | 5-[3-(Methanesulfonyl)phenyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016764-70-7 |
Source


|
| Record name | 5-[3-(Methanesulfonyl)phenyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1287166.png)
![5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1287170.png)
![1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1287171.png)
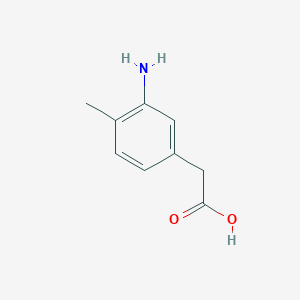
![1-(Benzo[b]thiophen-4-yl)piperazine](/img/structure/B1287173.png)
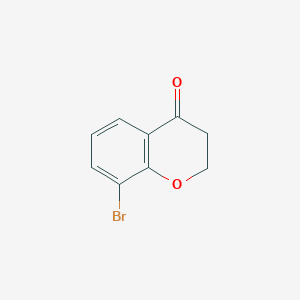

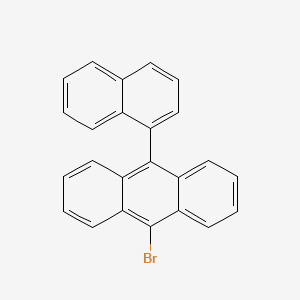
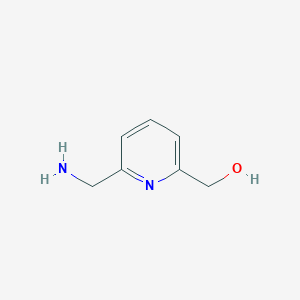
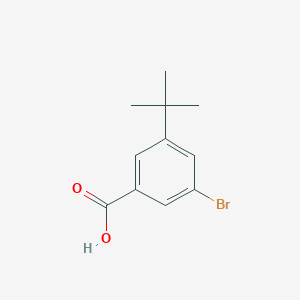
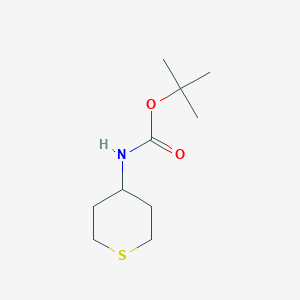
![1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride](/img/structure/B1287197.png)

